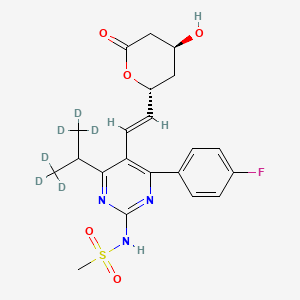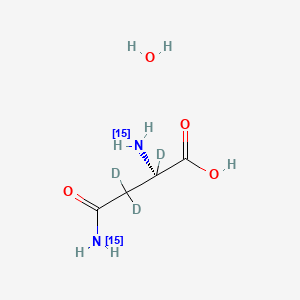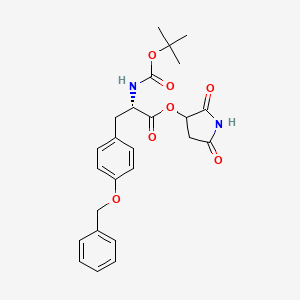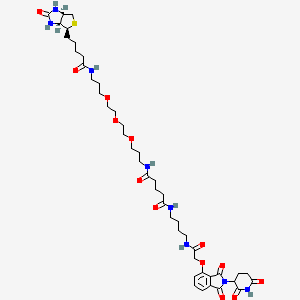
Biotin-Thalidomide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-Thalidomide, also known as bio-Thal, is a compound that combines the properties of biotin and thalidomide. Biotin is a vitamin that plays a crucial role in various metabolic processes, while thalidomide is a drug known for its immunomodulatory and anti-inflammatory properties. The combination of these two molecules creates a compound that can be used in targeted protein degradation research, particularly in the study of cereblon (CRBN) binding and displacement assays .
Méthodes De Préparation
This method is efficient and allows for the precise attachment of biotin to thalidomide, creating a compound that retains the properties of both molecules
Analyse Des Réactions Chimiques
Biotin-Thalidomide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like hydroxide ions or halide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Biotin-Thalidomide has several scientific research applications, including:
Mécanisme D'action
Biotin-Thalidomide exerts its effects by binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell .
Comparaison Avec Des Composés Similaires
Biotin-Thalidomide is unique in its combination of biotin and thalidomide, which allows it to be used in targeted protein degradation research. Similar compounds include:
Lenalidomide: A thalidomide derivative used in the treatment of multiple myeloma and other cancers.
Pomalidomide: Another thalidomide derivative with immunomodulatory properties.
Tetrafluorinated Thalidomide Derivatives: Compounds with enhanced anticancer properties.
These compounds share some similarities with this compound in terms of their molecular structure and biological activity, but this compound’s unique combination of biotin and thalidomide makes it particularly useful in targeted protein degradation research.
Propriétés
Formule moléculaire |
C44H64N8O13S |
|---|---|
Poids moléculaire |
945.1 g/mol |
Nom IUPAC |
N'-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]pentanediamide |
InChI |
InChI=1S/C44H64N8O13S/c53-34(12-2-1-11-33-40-30(28-66-33)49-44(61)51-40)46-19-7-21-62-23-25-64-26-24-63-22-8-20-47-36(55)14-6-13-35(54)45-17-3-4-18-48-38(57)27-65-32-10-5-9-29-39(32)43(60)52(42(29)59)31-15-16-37(56)50-41(31)58/h5,9-10,30-31,33,40H,1-4,6-8,11-28H2,(H,45,54)(H,46,53)(H,47,55)(H,48,57)(H2,49,51,61)(H,50,56,58)/t30-,31?,33-,40-/m0/s1 |
Clé InChI |
UCTZYEDSVDZJQR-NTZPKYJMSA-N |
SMILES isomérique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


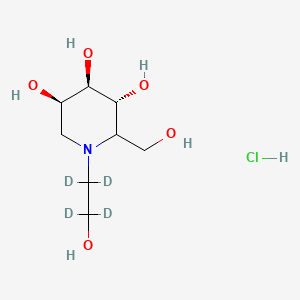


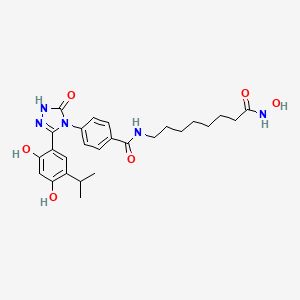
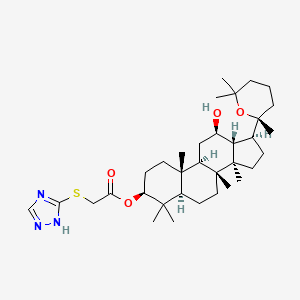

![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)
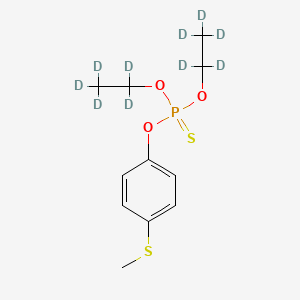
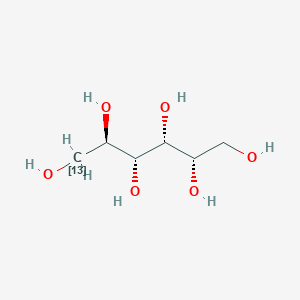
![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)
